

Spectroscopic Profile of Heptaphylline: A Technical Guide

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Compound of Interest

Compound Name: *Heptaphylline*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Heptaphylline**, a carbazole alkaloid with potential therapeutic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data

The spectroscopic data for **Heptaphylline** is crucial for its identification, characterization, and the quality control of any potential drug product. The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

^1H Nuclear Magnetic Resonance (NMR) Data

^1H NMR spectroscopy provides detailed information about the proton environments in the molecule. The data for **Heptaphylline**, acquired in deuterated chloroform (CDCl_3) at 300 MHz, is presented below.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
11.21	s	1H	OH	
10.21	s	1H	CHO	
8.32	s	1H	H-4	
8.10	d	8.0	1H	H-5
7.25-7.45	m	3H	H-6, H-7, H-8	
5.40	t	7.0	1H	H-2'
3.70	d	7.0	2H	H-1'
1.90	s	3H	H-4'	
1.78	s	3H	H-5'	

¹³C Nuclear Magnetic Resonance (NMR) Data

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The data for **Heptaphylline**, acquired in deuterated chloroform (CDCl_3) at 75 MHz, is presented below.

Chemical Shift (δ) ppm	Carbon Atom Assignment
192.5	CHO
162.1	C-2
141.6	C-4a
139.8	C-8a
134.1	C-3'
126.4	C-5
124.7	C-7
122.8	C-1
121.2	C-2'
120.4	C-6
118.8	C-3
112.5	C-4
111.0	C-8
110.8	C-5a
25.9	C-4'
22.0	C-1'
18.2	C-5'

Infrared (IR) Spectroscopy Data

IR spectroscopy identifies the functional groups present in a molecule. The key IR absorptions for **Heptaphylline** are listed below.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3420	Strong, Broad	O-H Stretch
3300	Medium	N-H Stretch
2920	Medium	C-H Stretch (Aliphatic)
1640	Strong	C=O Stretch (Aldehyde)
1600, 1470	Medium	C=C Stretch (Aromatic)

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron impact mass spectrometry (EI-MS) data for **Heptaphylline** is presented below.

m/z	Relative Intensity (%)	Assignment
279	60	[M] ⁺
264	100	[M-CH ₃] ⁺
224	40	[M-C ₄ H ₇] ⁺

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and the chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the data was acquired using a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence was used.

Infrared (IR) Spectroscopy

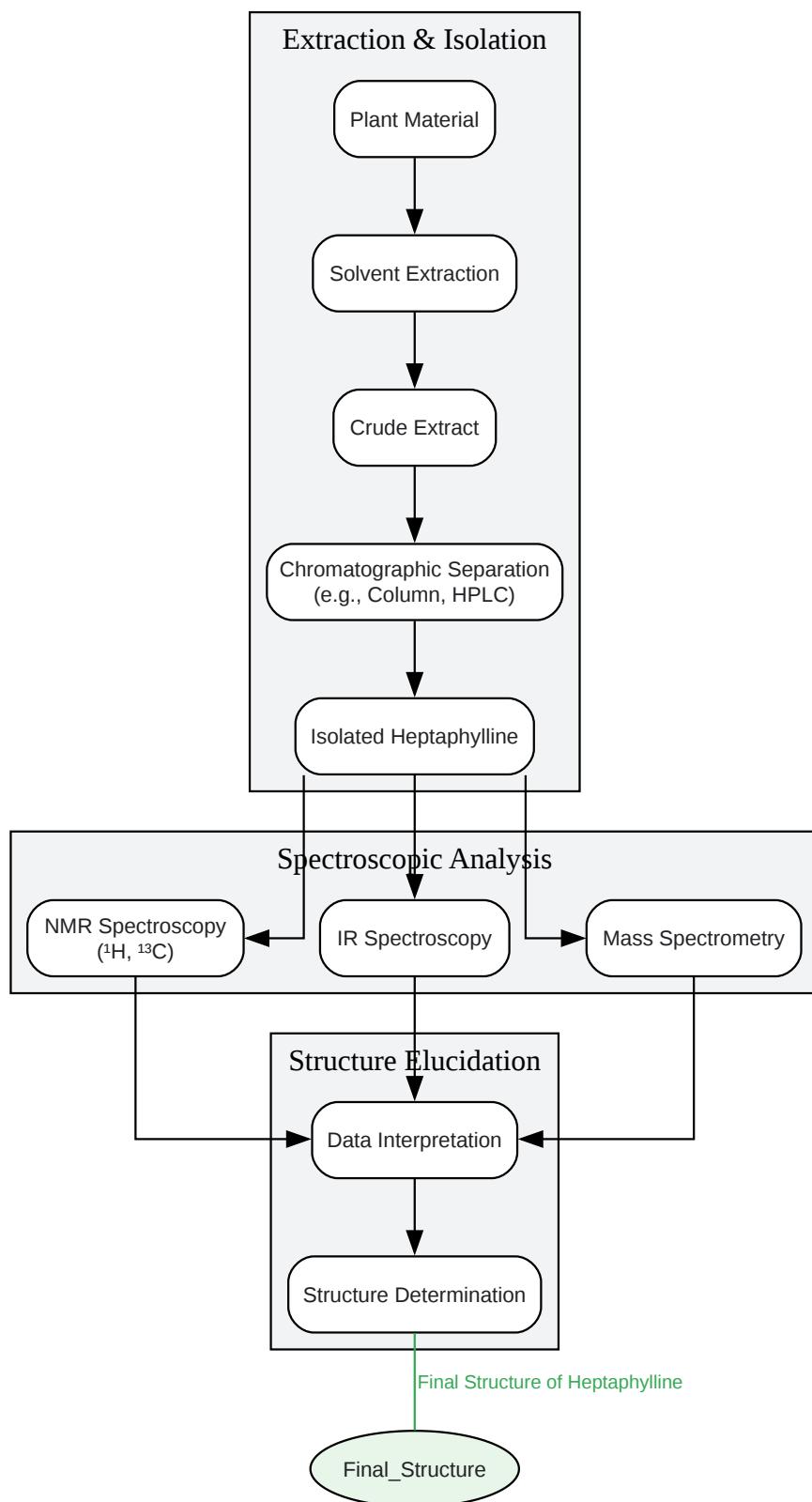
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr (potassium bromide) pellet. The spectrum was recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

The mass spectrum was obtained using an electron impact (EI) mass spectrometer. The sample was introduced via a direct insertion probe, and the ionization energy was set to 70 eV. The mass analyzer was scanned over a range of m/z values to detect the molecular ion and fragment ions.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like **Heptaphylline**.

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A generalized workflow for natural product spectroscopic analysis.

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